molecular formula C12H14N4O8S B15184114 4-nitroaniline;sulfuric acid CAS No. 38013-32-0

4-nitroaniline;sulfuric acid

Cat. No.: B15184114
CAS No.: 38013-32-0
M. Wt: 374.33 g/mol
InChI Key: HTKORMPTXAKMDK-UHFFFAOYSA-N
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Description

4-Nitroaniline is an organic compound with the formula C6H6N2O2. It is a yellow solid and one of the three isomers of nitroaniline. This compound is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and corrosion inhibitors . When combined with sulfuric acid, it undergoes a series of reactions that are significant in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene:

ClC6H4NO2+2NH3H2NC6H4NO2+NH4Cl\text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ClC6​H4​NO2​+2NH3​→H2​NC6​H4​NO2​+NH4​Cl

In the laboratory, 4-nitroaniline can be synthesized from aniline through a multi-step process involving protection of the amino group, nitration, and subsequent deprotection . The key step in this reaction sequence is an electrophilic aromatic substitution to install the nitro group para to the amino group .

Chemical Reactions Analysis

Types of Reactions

4-Nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-nitroaniline involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is introduced para to the amino group, which can then participate in further chemical transformations. When heated with sulfuric acid, 4-nitroaniline dehydrates and polymerizes, forming a rigid foam. This reaction is utilized in demonstrations such as the carbon snake experiment .

Comparison with Similar Compounds

4-Nitroaniline is one of three isomers of nitroaniline, the others being 2-nitroaniline and 3-nitroaniline. Compared to its isomers, 4-nitroaniline is unique due to its para-substitution pattern, which influences its reactivity and applications. For instance, 4-nitroaniline is more commonly used in dye synthesis compared to its ortho and meta isomers .

Similar Compounds

Properties

CAS No.

38013-32-0

Molecular Formula

C12H14N4O8S

Molecular Weight

374.33 g/mol

IUPAC Name

4-nitroaniline;sulfuric acid

InChI

InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-1-3-6(4-2-5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4)

InChI Key

HTKORMPTXAKMDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].OS(=O)(=O)O

Related CAS

100-01-6 (Parent)

Origin of Product

United States

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